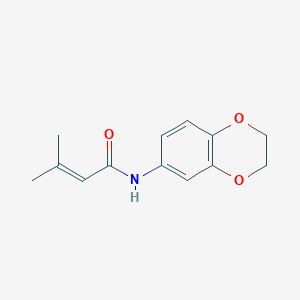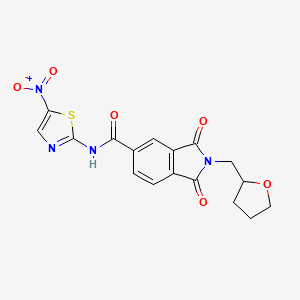
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as EMBP or 4-CMEP. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This leads to a decrease in the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to decrease the release of cortisol, which is a stress hormone. It has also been found to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine in lab experiments is its selectivity for the 5-HT7 receptor. This allows for more precise and specific targeting of this receptor subtype. However, one limitation is its relatively low potency compared to other 5-HT7 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is its potential applications in the treatment of neurological disorders, such as depression, anxiety, and sleep disorders. Further research is needed to determine the efficacy and safety of this compound in these contexts. Another area of interest is its potential as a tool for studying the role of the 5-HT7 receptor in various physiological and pathological processes. This may involve the development of more potent and selective compounds based on the structure of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine. Overall, 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a promising compound for scientific research with potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves the reaction of 3-methylcyclohexylamine with 3-ethoxy-4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperazine to yield the final compound.
Applications De Recherche Scientifique
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist for the 5-HT7 receptor, which is a subtype of serotonin receptor. This receptor is involved in a variety of physiological and pathological processes, including circadian rhythm, mood regulation, and sleep-wake cycle. Therefore, this compound may have potential applications in the treatment of various neurological disorders, such as depression, anxiety, and sleep disorders.
Propriétés
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-4-25-21-15-18(8-9-20(21)24-3)16-22-10-12-23(13-11-22)19-7-5-6-17(2)14-19/h8-9,15,17,19H,4-7,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPGRXEKLISFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC(C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)

![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4923710.png)

![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)

